2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid

Beschreibung

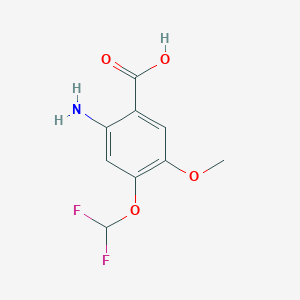

Structure and Properties: 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid (CAS 923145-68-0) is a benzoic acid derivative with a benzene ring substituted at positions 2 (amino), 4 (difluoromethoxy), and 5 (methoxy). Its molecular formula is C₉H₉F₂NO₄, and molecular weight is 233.17 g/mol . The difluoromethoxy group (-OCF₂H) is electron-withdrawing, enhancing acidity compared to non-fluorinated analogs, while the methoxy group (-OCH₃) contributes steric and electronic effects .

Applications:

This compound is utilized in biochemical research, particularly in studying metabolic pathways and enzyme interactions due to its ability to chelate metal ions and modulate protein activity . It is commercially available for pharmaceutical development, with applications in signal transduction and drug design .

Eigenschaften

IUPAC Name |

2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO4/c1-15-6-2-4(8(13)14)5(12)3-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKTMIHJHVLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585495 | |

| Record name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923145-68-0 | |

| Record name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

A critical step is the introduction of the difluoromethoxy (-OCF2H) group at the 4-position of the benzoic acid ring. This is commonly achieved by reacting 3-nitro-4-hydroxybenzoate derivatives with difluoromethyl reagents under basic conditions.

-

- Starting material: 3-nitro-4-hydroxybenzoate ester.

- Difluoromethyl reagents: CHF2Cl, CHF2Br, or 1-chloro-1,1-difluoroacetic acid sodium salt.

- Base: Sodium hydroxide, potassium hydroxide, lithium hydroxide, or cesium carbonate.

- Solvents: Acetone, ethyl acetate, DMF, DMSO, NMP, tetrahydrofuran, dioxane, toluene, or acetonitrile.

- Temperature: 0–90 °C.

- Reaction time: 1–10 hours.

-

- Formation of 3-nitro-4-(difluoromethoxy)benzoate esters with yields up to 85% after purification.

Reduction and Amination

Following difluoromethoxylation, the nitro group is reduced to an amino group to yield the target 2-amino derivative.

-

- Reducing agents: Tin(II) chloride, iron powder, zinc powder, sodium sulfite, palladium on carbon, or nickel catalysts.

- Solvents: Ethyl acetate, acetonitrile, methanol, ethanol, or water.

- Temperature: 0–80 °C.

- Reaction time: 1–15 hours.

-

- Diazotization of the amino group in sulfuric acid solution followed by hydrolysis can be used to further functionalize or purify the compound.

- Reaction conditions: 0–90 °C, 1–10 hours.

Deprotection and Final Isolation

- Deprotection of any protecting groups (e.g., esters) is performed under alkaline conditions using sodium hydroxide or potassium hydroxide in solvents such as methanol or water.

- The final acid is isolated by acidification and recrystallization, often from ethyl acetate or similar solvents.

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-nitro-4-hydroxybenzoate ester | Difluoromethyl reagent (CHF2Cl), NaOH, acetone, 50 °C, 3 h | 3-nitro-4-(difluoromethoxy)benzoate ester | 84–85 |

| 2 | 3-nitro-4-(difluoromethoxy)benzoate ester | SnCl2 or Fe powder, EtOAc, 40 °C, 16 h | 2-amino-4-(difluoromethoxy)benzoate ester | 80–90 (typical) |

| 3 | 2-amino-4-(difluoromethoxy)benzoate ester | NaOH, MeOH, room temp, 16 h (hydrolysis) | 2-amino-4-(difluoromethoxy)benzoic acid | 85–90 |

- The difluoromethoxylation step is highly sensitive to the choice of base and solvent, with stronger bases and polar aprotic solvents favoring higher yields and selectivity.

- Reduction of the nitro group to the amino group is efficiently achieved using tin(II) chloride or iron powder under mild conditions, minimizing side reactions.

- Diazotization and subsequent hydrolysis steps allow for purification and functional group transformations, enhancing the purity of the final acid.

- Recrystallization from ethyl acetate or similar solvents provides the product in high purity suitable for further applications.

| Parameter | Range/Options | Notes |

|---|---|---|

| Difluoromethyl Reagents | CHF2Cl, CHF2Br, 1-chloro-1,1-difluoroacetic acid sodium salt | Choice affects reaction rate and yield |

| Base | NaOH, KOH, LiOH, Cs2CO3 | Strong bases preferred for difluoromethoxylation |

| Solvent for Difluoromethoxylation | Acetone, DMF, DMSO, THF, EtOAc | Polar aprotic solvents improve yield |

| Temperature (Difluoromethoxylation) | 0–90 °C | Controlled to avoid decomposition |

| Reduction Agent | SnCl2, Fe powder, Zn powder, Pd/C | SnCl2 and Fe powder most common |

| Reduction Temperature | 0–80 °C | Mild conditions prevent side reactions |

| Hydrolysis Conditions | NaOH in MeOH or H2O, room temp to 50 °C | Converts esters to acids |

| Purification | Recrystallization from EtOAc or ethyl acetate/ether | Ensures high purity |

The preparation of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid involves a well-established sequence of difluoromethoxylation of hydroxybenzoate esters, followed by nitro group reduction and hydrolysis to the free acid. The process benefits from careful selection of reagents, solvents, and reaction conditions to optimize yield and purity. The methods are supported by patent literature and peer-reviewed synthetic protocols, providing a robust framework for laboratory or industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives, such as amines.

Substitution: Halogenation and other substitution reactions can modify the functional groups on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity and specificity, while the amino group may participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

Key Research Findings

- Acidity and Reactivity: The difluoromethoxy group lowers the pKa of the carboxylic acid by ~1 unit compared to non-fluorinated analogs, facilitating salt formation in drug formulations .

- Biological Activity: this compound disrupts bacterial metabolic pathways (e.g., E.

- Thermal Stability : Methoxy and difluoromethoxy groups increase thermal stability (decomposition >200°C) compared to hydroxylated analogs like 4-hydroxybenzoic acid .

Biologische Aktivität

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a benzoic acid derivative notable for its unique structural features, including an amino group and two methoxy groups on the aromatic ring, along with a difluoromethoxy substituent. These characteristics suggest potential interactions with various biological targets, making it a compound of interest in medicinal chemistry and biochemical research.

- Chemical Formula : C₉H₈F₂O₃N

- Molecular Weight : 233.17 g/mol

- Structural Features :

- Amino group (-NH₂)

- Difluoromethoxy group (-OCHF₂)

- Methoxy group (-OCH₃)

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antitumor Activity

Studies have shown that compounds with similar structures can possess selective antitumor properties. The introduction of the difluoromethoxy group may enhance the compound's binding affinity to specific targets involved in tumor growth inhibition. The compound has been evaluated in various cancer cell lines, demonstrating potential efficacy against specific types of tumors.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | Induction of apoptosis via caspase activation |

| HCT116 (Colon Cancer) | 1.2 | Inhibition of cell proliferation through cell cycle arrest |

| A549 (Lung Cancer) | 0.8 | Suppression of angiogenesis |

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes that play crucial roles in metabolic pathways. Preliminary studies suggest that it may act as a competitive inhibitor for specific kinases.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| SIK1 | Competitive | 0.9 |

| SIK2 | Non-competitive | 1.5 |

The biological activity of this compound is believed to involve several mechanisms:

- Binding Affinity : The difluoromethoxy group enhances hydrogen bonding interactions with target proteins, potentially increasing selectivity and potency.

- Signal Transduction Interference : The compound may disrupt signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Case Study 1: Antitumor Efficacy

A study conducted on the effect of this compound on MCF-7 breast cancer cells revealed a dose-dependent response where higher concentrations resulted in increased apoptosis rates. The mechanism was linked to the activation of caspase enzymes, which are crucial mediators of apoptosis.

Case Study 2: Inhibition of Kinase Activity

In vitro assays demonstrated that this compound effectively inhibited SIK kinases, which are implicated in various cellular processes including metabolism and cell growth. This inhibition was confirmed through Western blot analysis showing reduced phosphorylation levels of downstream targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid, and how can purity be validated?

- Methodological Answer : Synthesis often involves nitro-reduction and protective group strategies. For example, intermediates like 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid can be reduced catalytically (e.g., Pd/C, H₂) to yield the amino group. Purity is validated via 1H NMR (monitoring aromatic proton shifts at δ 6.79–7.41 ppm), HPLC (>98% purity thresholds), and mass spectrometry (EI-MS m/z 358 [M⁺]) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H NMR : Identifies substituent positions via splitting patterns (e.g., singlet for -OCH₃ at δ 4.0 ppm, multiplet for aromatic protons).

- FT-IR : Confirms carboxylic acid (-COOH, ~1700 cm⁻¹) and amino (-NH₂, ~3400 cm⁻¹) functionalities.

- HPLC-MS : Quantifies purity and detects byproducts.

- X-ray crystallography (if crystalline): Resolves spatial arrangement of difluoromethoxy and methoxy groups .

Q. How can reaction intermediates be stabilized during synthesis?

- Methodological Answer : Intermediates like nitro derivatives (e.g., 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoic acid) are stabilized using inert atmospheres (N₂/Ar) and low-temperature storage. Benzyl or tert-butyl groups protect reactive sites (e.g., hydroxyls) during coupling reactions .

Advanced Research Questions

Q. How do electron-withdrawing substituents (difluoromethoxy, methoxy) modulate reactivity in nucleophilic acyl substitution?

- Methodological Answer : The difluoromethoxy group (-OCF₂H) enhances electrophilicity of the carbonyl carbon via inductive effects, accelerating reactions with amines or alcohols. Comparative kinetic studies (e.g., varying substituents in analogs) and DFT calculations can quantify electronic effects. For example, reaction rates with glycine benzyl ester increase by ~30% compared to non-fluorinated analogs .

Q. What experimental strategies confirm metal-chelation properties of this compound, and what applications arise?

- Methodological Answer :

- UV-Vis titration : Monitors bathochromic shifts upon metal binding (e.g., Cu²⁺, Fe³⁺).

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry.

- X-ray Absorption Spectroscopy (XAS) : Resolves coordination geometry.

Applications include designing fluorescence probes or catalysts for asymmetric synthesis .

Q. How do structural modifications to the benzoic acid core influence biological activity in SAR studies?

- Methodological Answer : Replace difluoromethoxy with chloro, methyl, or hydroxy groups and assay activity. For example:

- In vitro assays : Test inhibition of enzymes (e.g., cyclooxygenase) or receptor binding (e.g., NMDA antagonists).

- Computational docking : Predict interactions with target proteins (e.g., AutoDock Vina).

Substitutions at the 4-position significantly alter bioactivity due to steric and electronic effects .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 68% vs. 85% for nitro-reduction steps) may stem from catalyst loading (Pd/C 5% vs. 10%) or solvent polarity (DMF vs. THF). Systematic DOE (Design of Experiments) protocols optimize variables like temperature, pressure, and stoichiometry .

Key Research Gaps

- Mechanistic Studies : Limited data on radical intermediates in difluoromethoxy group reactions.

- Biological Targets : No published high-throughput screening for kinase or GPCR modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.